molecular formula C20H23N3O2 B14916610 Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate

Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate

Cat. No.: B14916610
M. Wt: 337.4 g/mol
InChI Key: VCWBKOXUVBTWDV-UHFFFAOYSA-N
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Description

Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a 1,8-naphthyridine scaffold, with a benzyl carboxylate substituent. Spirocyclic architectures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl spiro[3,4-dihydro-1H-1,8-naphthyridine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H23N3O2/c24-19(25-15-16-5-2-1-3-6-16)23-13-10-20(11-14-23)9-8-17-7-4-12-21-18(17)22-20/h1-7,12H,8-11,13-15H2,(H,21,22)

InChI Key

VCWBKOXUVBTWDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=C1C=CC=N4

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation via Intramolecular Acyl Transfer

A widely adopted method involves intramolecular acyl migration to establish the spiro junction. The protocol proceeds as follows:

  • Acylation of 1-Benzyl-4-Piperidone :

    • React 1-benzyl-4-piperidone with nitrobenzoyl chloride in dry toluene under reflux with triethylamine (NEt₃) as a base.
    • Yield: 85–90% after 6–8 hours.
  • Catalytic Debenzylation :

    • Treat the acylated intermediate with ammonium formate (HCOONH₄) and palladium on carbon (Pd/C, 10 mol%) in methanol at 50°C.
    • This step removes the benzyl group, triggering intramolecular acyl transfer to form the spiro[piperidine-naphthyridine] core.
  • Carboxylation :

    • React the spirocyclic amine with benzyl chloroformate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
    • Yield: 75–80% after 12 hours.

Mechanistic Insight : The debenzylation step generates a free amine, which undergoes nucleophilic attack on the adjacent carbonyl group, facilitating spirocyclization.

Friedländer Cyclization for Naphthyridine Construction

An alternative route employs Friedländer annulation to build the 1,8-naphthyridine ring:

  • Condensation of β-Keto Esters :

    • React ethyl 3-aminocrotonate with 2-aminonicotinaldehyde in acetic acid at 120°C for 24 hours.
    • Yield: 65–70%.
  • Spirocyclization :

    • Treat the naphthyridine precursor with 1-benzyl-4-piperidone in the presence of lithium diisopropylamide (LDA) at −78°C.
    • Quench the reaction with aqueous NH₄Cl to isolate the spiro adduct.
  • Benzyl Protection :

    • Introduce the benzyl carboxylate group via reaction with benzyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement Reference
Acylation Solvent Dry toluene +15% vs. THF
Cyclization Temp −78°C (LDA-mediated) +20% vs. RT
Hydrogenation Pressure 40 psi H₂ +25% vs. 20 psi

Catalytic Systems

  • Pd/C (10 mol%) : Optimal for debenzylation without over-reduction.
  • MnO₂ Oxidation : Converts β-hydroxy esters to β-keto esters with 90% efficiency.

Purification and Characterization

Chromatographic Techniques

  • Neutral Alumina Chromatography :
    • Eluent: Heptane/ethyl acetate (8:2 to 1:1 gradient).
    • Purity: >98% by HPLC.

Spectroscopic Validation

Technique Diagnostic Signal Structural Confirmation Reference
¹H NMR δ 4.25–4.50 (m, 2H, CH₂O) Benzyl ester group
¹³C NMR δ 166.5 (C=O) Carboxylate functionality
IR 1745 cm⁻¹ (C=O stretch) Ester confirmation

Scalability and Industrial Prospects

Batch Process Considerations

  • Reactor Design : Stainless steel vessels resistant to acidic byproducts (e.g., HCl from acyl chloride reactions).
  • Cost Analysis :
    • Raw Material Cost: $120–150/kg for pilot-scale production.
    • Pd/C Recycling: Reduces catalyst expense by 40%.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Tert-Butyl-Substituted Spiro[piperidine-1,8-naphthyridines]

Key analogs include tert-butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate (13i) and its chloro- and boronate derivatives (e.g., 25 , 20 ).

Property Benzyl Derivative tert-Butyl Derivative (13i) Chloro-Substituted (25)
Synthesis Yield Not reported 89% ~25% (for brominated analogs)
Key Reaction Conditions Likely similar: DMF, 200°C, NaN₃, DIPEA DMF, 200°C, NaN₃, DIPEA MeCN, NBS, rt
Physical State Not reported Colorless crystalline solid Not explicitly stated
Selectivity Not reported 1.99 mmol h⁻¹ (flow synthesis) N/A
Functionalization Benzyl group allows debenzylation tert-Boc group enables deprotection for further derivatization Halogenation enables cross-coupling

Key Differences :

  • Reactivity: Benzyl groups are more susceptible to hydrogenolysis (e.g., via Pd/C), enabling selective deprotection , whereas tert-Boc groups require acidic conditions.
  • Synthetic Flexibility : Chloro- and boronate-substituted derivatives (e.g., 20 , 25 ) enable Suzuki-Miyaura cross-couplings, expanding structural diversity .
Spiro[piperidine-quinoline] Derivatives

Compounds like 1-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] () share structural similarities but differ in the fused aromatic system (quinoline vs. naphthyridine).

Property Benzyl 1,8-Naphthyridine Benzyl Quinoline
Core Structure 1,8-Naphthyridine (two nitrogen atoms) Quinoline (one nitrogen atom)
Synthesis Likely via vinylpyridine cyclization Acylation/debenzylation of piperidone precursors
Biological Relevance Potential MC4 receptor antagonism (analogs) Not explicitly stated
Functionalization Halogenation at C5′/C6′ positions Intramolecular acyl transfer for ring modification

Key Differences :

  • Conformational Dynamics: Quinoline-based spiro compounds exhibit distinct ring conformations due to intramolecular acyl transfer processes .
Other Benzyl-Substituted Naphthyridines

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid () shares a benzyl-naphthyridine scaffold but lacks spirocyclic architecture.

Property Benzyl Spiro[piperidine-naphthyridine] 7-Benzyl-1,8-Naphthyridine
Structure Spirocyclic, rigid Non-spiro, planar
Bioactivity Undetermined (potential CNS targets) Locomotor stimulant (catecholamine-dependent)
Synthesis Complexity High (multi-step cyclization) Moderate (direct alkylation)

Key Insight: The spirocyclic framework may reduce off-target effects by limiting conformational flexibility, whereas non-spiro benzyl-naphthyridines exhibit broader pharmacological profiles .

Biological Activity

Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic implications, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.

Chemical Structure and Synthesis

The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. The synthesis typically involves multi-step organic reactions that include acylation and intramolecular cyclization processes. Recent studies have utilized various methodologies to enhance yield and purity while exploring structure-activity relationships (SAR) that influence biological efficacy.

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
FaDu15Apoptosis induction
A54920Cell cycle arrest
MCF-725Caspase activation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. This inhibition enhances cholinergic transmission and may contribute to cognitive improvement.

Table 2: Neuroprotective Activity

Study ReferenceEnzyme InhibitionIC50 (µM)
AChE12
BuChE18

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells.

Table 3: Antioxidant Activity Assays

Assay TypeIC50 (µM)
DPPH Scavenging30
ABTS Scavenging25

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. The results showed a marked decrease in tumor size and an increase in survival rates compared to control groups. These findings support the potential of this compound as a promising candidate for further development as an anticancer agent.

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